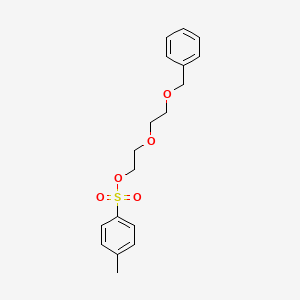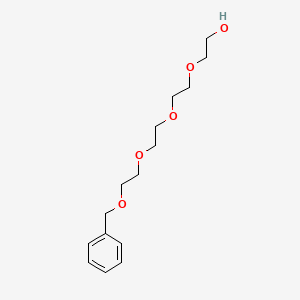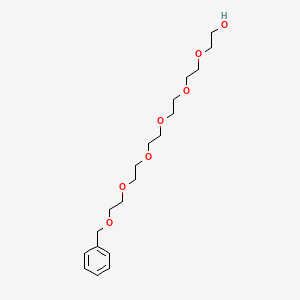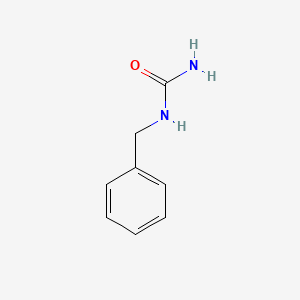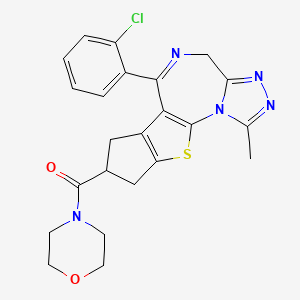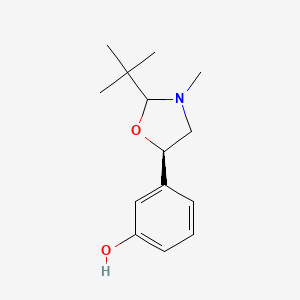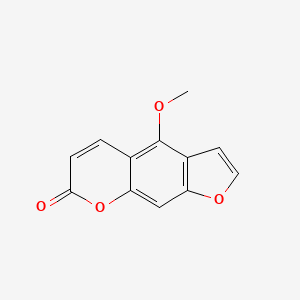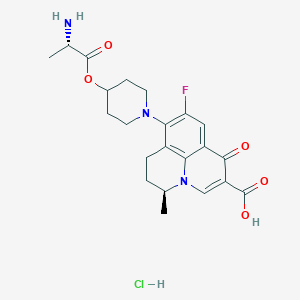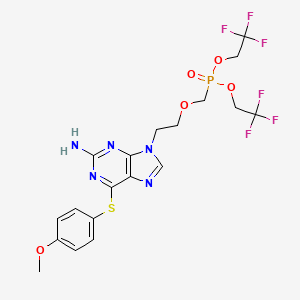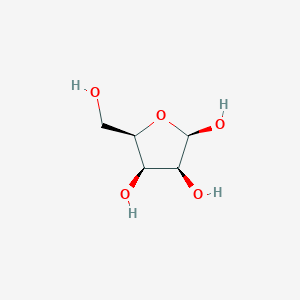
beta-D-Lyxofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-lyxofuranose is a D-lyxofuranose that has beta- configuration at the anomeric centre.
Scientific Research Applications
Synthesis and Biological Evaluation
Beta-D-Lyxofuranose has been a subject of interest in synthesizing nucleoside analogs, particularly in studying their antiviral properties. For example, alpha and beta-D-lyxofuranosyl analogues of nucleic acid bases were synthesized to examine their antiviral properties. One compound, 9-alpha-D-lyxofuranosyladenine, showed activity against herpes simplex virus types 1 and 2 (Gosselin et al., 1987). Additionally, alpha-nucleosides with D- and L-isomers of lyxofuranosyl benzimidazoles were synthesized and evaluated for their antiviral activity against herpesviruses (Migawa et al., 1998). Furthermore, 1-(2,3-anhydro-beta-D-lyxofuranosyl)cytosine derivatives were investigated as potential inhibitors of the human immunodeficiency virus (Webb et al., 1988).
Chemical and Structural Studies
Beta-D-Lyxofuranose has also been studied in the context of its chemical properties and structural applications. For instance, the crystal structure of a lyxose-bridged dimolybdate was redetermined, providing insights into the structure of the first monosaccharide-metal complex (Allscher & Klüfers, 2009). Additionally, the conformational behavior of D-Lyxose in gas and solution phases was investigated through rotational and NMR spectroscopies, contributing to the understanding of the conformational preferences of carbohydrates (Calabrese et al., 2019).
properties
CAS RN |
7687-39-0 |
|---|---|
Product Name |
beta-D-Lyxofuranose |
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5-/m1/s1 |
InChI Key |
HMFHBZSHGGEWLO-MGCNEYSASA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@@H](O1)O)O)O)O |
SMILES |
C(C1C(C(C(O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O |
Appearance |
Solid powder |
Other CAS RN |
7687-39-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
beta-D-Lyxofuranose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



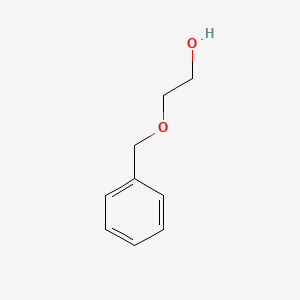
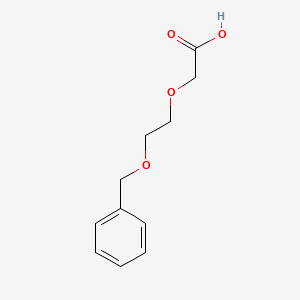
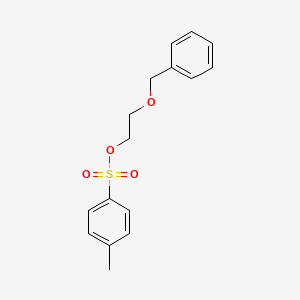
![2-[2-(Benzyloxy)ethoxy]ethanol](/img/structure/B1666787.png)
